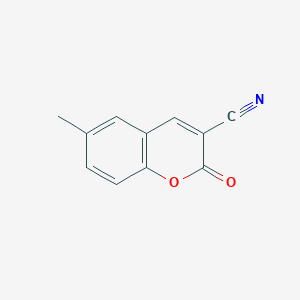

3-Cyano-6-methylcoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

25816-61-9 |

|---|---|

Molecular Formula |

C11H7NO2 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

6-methyl-2-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C11H7NO2/c1-7-2-3-10-8(4-7)5-9(6-12)11(13)14-10/h2-5H,1H3 |

InChI Key |

SVMDZCFBKFOYNP-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C#N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C#N |

Origin of Product |

United States |

Emergent Applications in Advanced Materials and Fluorescent Probes

The specific arrangement of functional groups in 3-Cyano-6-methylcoumarin underpins its growing importance in materials science and bio-imaging. The electron-withdrawing nature of the cyano group, combined with the electron-donating methyl group, influences the molecule's electronic and photophysical properties, making it a valuable component in the design of functional materials and sensitive detection tools.

The unique characteristics of coumarin (B35378) derivatives, including this compound, make them suitable for a variety of applications. Their tunable fluorescence and absorbance properties are particularly valuable in the development of organic light-emitting diodes (OLEDs), optical data storage, and laser dyes. mdpi.com Furthermore, the incorporation of coumarin moieties into polymers can enhance their antimicrobial and antifungal properties, opening up possibilities for biologically active coatings. mdpi.com

In the realm of fluorescent probes, coumarin derivatives are instrumental due to their strong fluorescence characteristics. smolecule.com They are employed in biochemical assays and imaging techniques, with the ability to be modified for specific purposes, such as acting as signaling units in sensors designed to detect ions like Ca²⁺. smolecule.comacademie-sciences.fr The versatility of the coumarin structure allows for the introduction of various functional groups, leading to a new generation of fluorescent compounds tailored for precise applications. academie-sciences.fr

Scope and Research Focus on 3 Cyano 6 Methylcoumarin

Classical and Contemporary Synthetic Routes to 3-Cyanocoumarins

The preparation of 3-cyanocoumarins has traditionally involved condensation reactions, with various modifications developed over time to improve yields and reaction conditions.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of 3-substituted coumarins. clockss.org This reaction typically involves the condensation of an o-hydroxyaryl aldehyde, such as 5-methylsalicylaldehyde, with a compound containing an active methylene (B1212753) group, like malononitrile (B47326). clockss.orgd-nb.info The reaction can be carried out in an aqueous medium, which offers an advantage over organic solvents. clockss.org The process often proceeds through an intermediate o-hydroxybenzylidenemalononitrile, which then cyclizes to form the 3-cyanocoumarin (B81025), sometimes requiring heat for the conversion. clockss.org Various catalysts, including piperidine (B6355638), have been traditionally used to facilitate this condensation. researchgate.net More recently, iodine has been employed as an efficient catalyst for the one-pot synthesis of 3-cyanocoumarins from 2-hydroxybenzaldehydes and malononitrile under both thermal and microwave conditions. researchgate.netingentaconnect.com

Utilization of Ethyl Cyanoacetate (B8463686) as a Precursor

Ethyl cyanoacetate is a frequently used precursor for the synthesis of 3-cyanocoumarins. researchgate.netpsu.edu The reaction involves the condensation of a 2-hydroxybenzaldehyde or a 2-hydroxyacetophenone (B1195853) with ethyl cyanoacetate. psu.eduorientjchem.org Historically, this reaction was often carried out in anhydrous media using bases like a mixture of pyridine (B92270) and piperidine or sodium ethoxide in absolute ethanol (B145695). psu.edu However, contemporary methods have introduced more efficient and milder conditions. For instance, the reaction can be effectively carried out using phase transfer catalysis at room temperature. psu.eduorientjchem.org In a typical procedure, a solution of the salicylaldehyde (B1680747) and ethyl cyanoacetate in a solvent like benzene (B151609) is stirred with an aqueous solution of a base such as potassium carbonate in the presence of a phase transfer catalyst. psu.edu This approach offers good yields and shorter reaction times. orientjchem.org

One-Pot Synthetic Strategies

One-pot syntheses have gained prominence as they offer a more streamlined and efficient approach to 3-cyanocoumarin derivatives, reducing the need for isolation of intermediates. clockss.orgorientjchem.org These strategies often employ the Knoevenagel condensation principle. For example, 3-cyanocoumarins can be prepared in a single step by reacting o-hydroxyaryl aldehydes with malononitrile in water. clockss.org Another efficient one-pot method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under phase transfer catalysis conditions at room temperature. psu.eduorientjchem.org This method is advantageous due to its high yields, short reaction times, and simple work-up procedures. orientjchem.org Iodine has also been utilized as a catalyst in one-pot syntheses, mediating the reaction between 2-hydroxybenzaldehydes and malononitrile to produce 3-cyanocoumarins under both thermal heating and microwave irradiation. researchgate.netingentaconnect.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Phase Transfer Catalysis (PTC) for Enhanced Efficiency

Phase transfer catalysis (PTC) has emerged as a powerful tool for the synthesis of 3-cyanocoumarins, offering a green alternative to traditional methods. psu.eduorientjchem.org This technique facilitates the transfer of a reactant between two immiscible phases (typically aqueous and organic), thereby accelerating the reaction rate. dalalinstitute.com For the synthesis of 3-cyanocoumarins, PTC allows the reaction between a salicylaldehyde derivative in an organic solvent (like benzene) and a water-soluble base (like potassium carbonate) with ethyl cyanoacetate. psu.eduorientjchem.org A phase transfer catalyst, such as tetra-n-butylammonium hydrogensulphate, is crucial for this process. psu.eduorientjchem.org This method is highly efficient, proceeding at room temperature with good yields and significantly reduced reaction times (e.g., 30 minutes). psu.eduorientjchem.org A key advantage of PTC is the avoidance of anhydrous and often toxic bases like pyridine and piperidine. psu.eduorientjchem.org

Table 1: Comparison of Synthetic Methods for 3-Cyanocoumarins

| Method | Precursors | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | o-hydroxyaryl aldehydes, malononitrile | Iodine | Thermal or Microwave | 80-95% | researchgate.net, ingentaconnect.com |

| Ethyl Cyanoacetate Route | 2-hydroxybenzaldehydes, ethyl cyanoacetate | Pyridine/piperidine or NaOEt | Anhydrous, Reflux | Varies | psu.edu |

| One-Pot Synthesis (PTC) | 2-hydroxybenzaldehydes, ethyl cyanoacetate | K2CO3, (n-C4H9)4NHSO4 | Room Temperature | ~82% | orientjchem.org, psu.edu |

| Microwave-Assisted | 2-hydroxybenzaldehydes, malononitrile | Fly-ash supported Triton-B | Solvent-free, Microwave | High | derpharmachemica.com |

Microwave-Assisted Synthesis under Solvent-Free Conditions

Microwave-assisted organic synthesis (MAOS) has become a popular green chemistry technique due to its ability to dramatically reduce reaction times, increase yields, and often eliminate the need for solvents. The synthesis of 3-cyano- and 3-cyano-4-methylcoumarins has been successfully achieved using microwave irradiation under solvent-free conditions. derpharmachemica.com In one approach, 2-hydroxybenzaldehydes or 2-hydroxyacetophenones are condensed with malononitrile using a solid support like fly-ash adsorbed with Triton-B. derpharmachemica.com This method is not only eco-friendly due to the absence of organic solvents but also efficient. derpharmachemica.com Another microwave-assisted method involves the use of iodine as a catalyst for the reaction between 2-hydroxybenzaldehydes and malononitrile, which is significantly faster (2-5 minutes) compared to conventional heating (2-2.5 hours). researchgate.netingentaconnect.com While some studies have successfully synthesized other 3-substituted coumarins using microwave irradiation, the synthesis of 3-cyanocoumarin from ethyl cyanoacetate or malononitrile under certain microwave conditions has been reported to be unsuccessful, highlighting the specificity of reaction conditions. jonuns.com

Environmentally Benign Catalytic Systems

In recent years, the principles of green chemistry have significantly influenced the synthesis of coumarin derivatives, promoting the use of eco-friendly catalysts and reaction conditions. mdpi.comscispace.com Researchers have explored various approaches to synthesize this compound and related compounds in a more sustainable manner.

One notable method involves the Knoevenagel condensation of 2-hydroxyacetophenones with malononitrile under solvent-free conditions using microwave irradiation. derpharmachemica.com This approach utilizes fly ash, a solid waste material, as a support for the catalyst Triton-B, offering a rapid and efficient synthesis of 3-cyano-4-methylcoumarins while avoiding the use of hazardous organic solvents. derpharmachemica.com The direct formation of 3-cyanocoumarins in a single step, without the isolation of intermediate imino compounds, is a significant advantage of this method. derpharmachemica.com

Phase transfer catalysis (PTC) presents another environmentally friendly alternative. The reaction of 2-hydroxyacetophenones with ethyl cyanoacetate under PTC conditions, using aqueous potassium carbonate as the base and tetra-n-butylammonium hydrogen sulfate (B86663) as the catalyst in benzene, proceeds at room temperature and avoids the need for anhydrous bases.

Furthermore, the use of solid base catalysts like calcined Mg-Al hydrotalcite has been reported for the Knoevenagel condensation of aromatic hydroxy aldehydes with 2-substituted ethyl acetates. researchgate.net This method provides high yields and selectivities for substituted coumarins in toluene, offering a practical and environmentally friendly alternative to conventional bases. researchgate.net Deep eutectic solvents (DES), prepared by mixing choline (B1196258) chloride and zinc chloride, have also been employed as both a solvent and a catalyst for the green synthesis of coumarin derivatives via Knoevenagel condensation, with high yields reported. nih.govscispace.com

Ultrasound irradiation in the presence of MgFe2O4 nanoparticles has been utilized for the solvent-free Knoevenagel condensation of salicylaldehydes and 1,3-dicarbonyl compounds, leading to good yields of 3-substituted coumarins. nih.gov Additionally, a one-pot synthesis of 3-cyanocoumarin derivatives has been developed in water, which acts as the solvent, avoiding the need for organic solvents. clockss.org

Table 1: Comparison of Environmentally Benign Catalytic Systems for Coumarin Synthesis

| Catalytic System | Starting Materials | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Triton-B on Flyash | 2-Hydroxyacetophenones and malononitrile | Microwave irradiation, solvent-free | Rapid, efficient, utilizes solid waste | derpharmachemica.com |

| Phase Transfer Catalysis (PTC) | 2-Hydroxyacetophenones and ethyl cyanoacetate | Room temperature, aqueous K2CO3, benzene | Mild conditions, avoids anhydrous bases | |

| Calcined Mg-Al Hydrotalcite | Aromatic hydroxy aldehydes and 2-substituted ethyl acetates | Refluxing toluene | High yields and selectivity, recoverable catalyst | researchgate.net |

| Deep Eutectic Solvent (DES) | Salicylaldehydes and methylene compounds | 100 °C | Acts as both solvent and catalyst, high yields | nih.govscispace.com |

| MgFe2O4 Nanoparticles | Salicylaldehydes and 1,3-dicarbonyl compounds | Ultrasound irradiation, 45 °C, solvent-free | Green synthesis, good yields | nih.gov |

| Water | o-Hydroxyaryl aldehydes/acetophenone and acetonitriles | Room temperature, aqueous NaOH or NaHCO3 | Avoids organic solvents, high yields | clockss.org |

Derivatization and Functionalization Strategies

The functionalization of the this compound core is crucial for tuning its physicochemical and biological properties. Various strategies have been developed to introduce diverse functional groups at specific positions of the coumarin ring.

Regioselective substitutions on the coumarin nucleus are essential for creating specific derivatives. The C-4 position of 3-cyanocoumarins is particularly reactive and has been a primary target for functionalization. For instance, visible light-induced cross-dehydrocoupling of 3-cyanocoumarin derivatives with aldehydes leads to C-4 acylation. frontiersin.orgnih.gov Similarly, a photocatalytic approach using 4-CzIPN mediates the C-4 acylation of 3-nitrocoumarins with α-keto acids under mild conditions. frontiersin.orgnih.gov

The bromine atom at the C-6 position in derivatives like 6-bromo-3-cyano-4-methylcoumarin can be substituted by other nucleophiles. evitachem.com Halogenation at the C-6 and C-8 positions is also a common strategy, as seen in the synthesis of 3-cyano-6,8-dibromo-4-methylcoumarin. sigmaaldrich.com The introduction of substituents at the C-7 position, such as a hydroxyl group in 3-cyano-7-hydroxy-4-methylcoumarin, is another important modification. evitachem.com

A wide range of functional groups can be introduced onto the this compound scaffold. The cyano group itself can undergo reduction to form amines or oxidation to yield carboxylic acids. evitachem.com The bromine atom in bromo-substituted derivatives can be replaced by various nucleophiles. evitachem.com

Condensation reactions of 3-cyano-4-methylcoumarin with aldehydes or ketones can form more complex structures. evitachem.com Furthermore, the vinylogous Michael-type addition of 3-cyano-4-methylcoumarins with maleimides, under organocatalysis, yields a variety of functionalized products. frontiersin.org

The development of asymmetric methods to synthesize chiral coumarin derivatives is of significant interest. Organocatalysis has emerged as a powerful tool in this area. For example, an allylic alkylation reaction between 3-cyano-4-methylcoumarins and Morita–Baylis–Hillman (MBH) carbonates has been described, catalyzed by (DHQ)2PYR, to produce functionalized coumarins. nih.govbeilstein-journals.org

Furthermore, an organocatalytic cascade reaction between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, employing bifunctional catalysis, leads to highly diastereo- and enantioselective synthesis of polycyclic chiral products. acs.orgnih.govresearchgate.net The enantioselective vinylogous Michael addition of 3-cyano-4-methylcoumarins to isatin (B1672199) imines has also been achieved with very low catalyst loading. chim.it A catalytic asymmetric vinylogous Michael addition of 3-cyano-4-methylcoumarins to unsaturated ketones catalyzed by a chiral-at-metal Rh(III) complex has also been established, providing highly enantioenriched compounds. rsc.org

Table 2: Asymmetric Synthesis Methodologies for this compound Derivatives

| Reaction Type | Reactants | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Allylic Alkylation | 3-Cyano-4-methylcoumarins and MBH carbonates | (DHQ)2PYR | Functionalized coumarins | Enantioselective | nih.govbeilstein-journals.org |

| Cascade Reaction (thia-Michael/aldol (B89426)/annulation) | 3-Cyano-4-styrylcoumarins and 2-mercaptoacetophenones | Bifunctional cinchona alkaloid catalyst | Polycyclic chiral products | Highly diastereo- and enantioselective | acs.orgnih.govresearchgate.net |

| Vinylogous Michael Addition | 3-Cyano-4-methylcoumarins and isatin imines | Organocatalyst | Chiral coumarin derivatives | Low catalyst loading, scalable | chim.it |

| Vinylogous Michael Addition | 3-Cyano-4-methylcoumarins and α,β-unsaturated ketones | Chiral-at-metal Rh(III) complex | Highly enantioenriched coumarin skeletons | Excellent enantioselectivity | rsc.org |

Reactivity Studies and Mechanistic Investigations

Understanding the reactivity and reaction mechanisms of this compound is fundamental for designing new synthetic routes and predicting product outcomes.

The electron-withdrawing cyano group at the C-3 position enhances the electrophilicity of the coumarin ring, making it susceptible to nucleophilic attack. Nucleophilic addition reactions are a common transformation for this class of compounds. For instance, the reaction of 3-cyanocoumarin with Grignard reagents, such as ethylmagnesium iodide or p-tolylmagnesium bromide, proceeds via a 1,4-addition to the pyran moiety, leaving the cyano group intact. jcsp.org.pk

Nucleophilic substitution reactions are also prevalent, particularly for halogenated derivatives. The bromine and chlorine atoms in compounds like 8-bromo-6-chloro-3-cyano-4-methylcoumarin are potential sites for nucleophilic attack, allowing for substitution with other functional groups. smolecule.com

Mechanistic studies of the reaction between 2-(polyfluoroalkyl)chromones and 4-alkyl-3-cyanocoumarins suggest a tandem intermolecular Michael addition followed by an intramolecular condensation between an intermediate enolate anion and the cyano group to form functionalized benzo[c]coumarin derivatives. researchgate.net Similarly, a detailed mechanistic study of the formation of 5-amino-6-cyano-3-hydroxybenzocoumarin involves an initial Knoevenagel condensation followed by further reactions. researchgate.net A novel organocatalytic reaction cascade between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones has been shown to proceed through a sequence of thia-Michael/aldol/annulation reactions. acs.orgresearchgate.net

Annulation and Cyclization Reactions

Annulation and cyclization reactions involving this compound and its derivatives are powerful strategies for constructing complex fused heterocyclic systems. These reactions leverage the reactivity of the coumarin core and its substituents to build new rings, leading to molecules with diverse structural and potential biological properties.

One notable approach involves the reaction of 2-(polyfluoroalkyl)chromones with 4-alkyl-3-cyanocoumarins, including derivatives of this compound. This process, conducted in dichloromethane (B109758) with triethylamine, yields a variety of functionalized benzo[c]coumarin derivatives. rsc.org The reaction is proposed to occur through a tandem sequence of an intermolecular Michael addition followed by an intramolecular condensation involving the enolate intermediate and the cyano group, effectively creating a new fused ring system. rsc.org

Cascade reactions provide another efficient route to complex molecules from coumarin precursors. An organocatalytic cascade has been developed between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones. nih.gov This sequence, initiated by a thia-Michael addition, is followed by an aldol reaction and subsequent annulation. The process is highly diastereo- and enantioselective, employing bifunctional catalysis to afford polycyclic products that integrate coumarin, 2H-pyran-2-imine, and tetrahydrothiophene (B86538) units. nih.gov

Furthermore, asymmetric synthesis has utilized annulation strategies to create chiral molecules. An asymmetric vinylogous Mannich reaction between 3-cyano-4-methylcoumarins and N-Boc isatin imines, catalyzed by an amide phosphonium (B103445) salt, can be followed by an annulation/acylation sequence to produce chiral spiro-oxindole piperidine derivatives. bohrium.com Multi-component reactions also serve as a direct method for constructing fused systems. For instance, a one-pot, four-component reaction of 3-acetylcoumarin, aromatic aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) under microwave irradiation yields 3-(2'-amino-3'-cyano-4'-arylpyrid-6'-yl)coumarins, demonstrating a cyclization process that builds a substituted pyridine ring onto the coumarin scaffold. rsc.org

The table below summarizes selected annulation and cyclization reactions involving 3-cyanocoumarin derivatives.

| Reactants | Catalyst/Reagents | Product Type | Ref |

| 4-Alkyl-3-cyanocoumarins + 2-(Polyfluoroalkyl)chromones | Triethylamine | Functionalized benzo[c]coumarins | rsc.org |

| 3-Cyano-4-styrylcoumarins + 2-Mercaptoacetophenones | Bifunctional organocatalyst | Polycyclic coumarin/pyran/thiophene fused systems | nih.gov |

| 3-Cyano-4-methylcoumarins + N-Boc isatin imines | Amide phosphonium salt | Chiral spiro-oxindole piperidine derivatives | bohrium.com |

| 3-Acetylcoumarin + Aromatic aldehydes + Malononitrile + Ammonium acetate | Microwave irradiation | 3-(Pyridyl)coumarins | rsc.org |

Vinylogous Conjugate Addition Reactions

The 4-methyl group in 3-cyano-4-methylcoumarin derivatives, such as this compound, enables vinylogous reactivity, where the γ-carbon of the α,β-unsaturated system acts as the nucleophile. This reactivity is a cornerstone for carbon-carbon bond formation at a position remote from the activating cyano group.

Vinylogous Michael additions are a prominent example of this reactivity. An organocatalyzed, asymmetric vinylogous Michael reaction between 3-cyano-4-methylcoumarins and maleimides has been developed. acs.org This reaction proceeds with high yields (up to 95%) and excellent enantioselectivity (up to 99.5:0.5 e.r.), utilizing an L-tert-leucine-derived amine thiourea (B124793) catalyst. acs.org The success of the catalysis is attributed to hydrogen bonding interactions. acs.org Similarly, another study demonstrated the first non-covalent organocatalytic enantioselective vinylogous Michael-type addition of 3-cyano-4-methylcoumarins to maleimides, affording a range of products with yields up to 95%. nih.gov

The scope of acceptors in these reactions is broad. A highly enantioselective vinylogous Michael addition of 3-cyano-4-methylcoumarins to α,β-unsaturated ketones has been established using a chiral rhodium catalyst. rsc.org This method produces optically pure compounds containing the coumarin skeleton in good yields (41–99%) and high enantioselectivity (84–99% ee). rsc.org The protocol's robustness was demonstrated through a gram-scale reaction that maintained excellent enantioselectivity with a reduced catalyst loading. rsc.org

Beyond Michael additions, other vinylogous reactions have been explored. An enantioselective Mannich-type reaction of 3-cyano-4-methylcoumarins with iminoisatins has been achieved under the catalysis of a chiral bromonium salt. nih.govfrontiersin.org Furthermore, 3-cyano-4-styrylcoumarins can undergo a doubly vinylogous 1,6-addition with dienolates derived from 5-substituted-furan-2(3H)-ones, showcasing the extended conjugation's role in directing reactivity. nih.gov

The table below details examples of vinylogous conjugate addition reactions.

| Coumarin Substrate | Electrophile | Catalyst/Reagents | Product Type | Yield (%) | ee/er | Ref |

| 3-Cyano-4-methylcoumarins | Maleimides | L-tert-leucine-derived amine thiourea | γ-Functionalized coumarin derivatives | Up to 95 | Up to 99.5:0.5 er | acs.org |

| 3-Cyano-4-methylcoumarins | α,β-Unsaturated ketones | Chiral rhodium complex (Δ-RhS) | Optically pure coumarin derivatives | 41–99 | 84–99% ee | rsc.org |

| 3-Cyano-4-methylcoumarins | Iminoisatins | Chiral bromonium salt | Mannich-type adducts | N/A | N/A | nih.govfrontiersin.org |

| 3-Cyano-4-styrylcoumarins | 5-Substituted-furan-2(3H)-ones | Organocatalyst | 1,6-Addition products | N/A | N/A | nih.gov |

Decarboxylation and Related Transformations

While this compound itself does not possess a carboxylic acid group for direct decarboxylation, related transformations involving decarboxylative steps are highly relevant in the synthesis of functionalized coumarins. These reactions often start with coumarin-3-carboxylic acids and proceed through intermediates that can be analogous to or derived from 3-cyanocoumarins.

A significant development is the vinylogous, decarboxylative Michael reaction. researchgate.net This process utilizes 3-cyano-4-methylcoumarins as pronucleophiles that react with Michael acceptors activated by a carboxylic acid moiety. The sequence involves a conjugate addition followed by a decarboxylative protonation, yielding novel heterocyclic structures in high yields under Brønsted base catalysis. researchgate.net This strategy cleverly links the vinylogous reactivity of 3-cyanocoumarins with a decarboxylation step on the reaction partner. researchgate.net

In a similar vein, a decarboxylative Michael addition has been reported between coumarin/chromone-3-carboxylic acids and 3-cyano-4-methylcoumarins. ias.ac.in This reaction highlights the dual reactivity of the coumarin system, where one coumarin unit undergoes decarboxylation to facilitate a reaction with another activated coumarin.

Transformations of coumarin-3-carboxylic acids often proceed via a decarboxylation event to generate a reactive intermediate at the C4 or C3 position. For example, tandem reactions involving conjugate addition to an acceptor, followed by decarboxylation and potentially another reaction like esterification or amidation, have been developed. researchgate.net One such protocol involves the reaction of coumarin-3-carboxylic acid derivatives with pyrazolones in an alcohol solvent, which proceeds through conjugate addition, decarboxylation, and esterification to afford pyrazolyl 2-hydroxy phenylpropionate derivatives. researchgate.net

These examples underscore a broader strategy in coumarin chemistry: using the carboxyl group as a transient activating group that is removed in a later step to furnish the final, stable product. This approach is often advantageous for controlling regioselectivity and achieving transformations that are otherwise challenging.

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Ref |

| Vinylogous, Decarboxylative Michael Reaction | 3-Cyano-4-methylcoumarins + Activated Michael acceptors | Brønsted base | 3-Cyanocoumarin acts as pronucleophile; reaction partner undergoes decarboxylation. | researchgate.net |

| Decarboxylative Michael Addition | Coumarin-3-carboxylic acids + 3-Cyano-4-methylcoumarins | N/A | One coumarin unit undergoes decarboxylation to react with the other. | ias.ac.in |

| Tandem Conjugate Addition-Decarboxylation | Coumarin-3-carboxylic acids + Pyrazolones | Alcohol (solvent) | Leads to pyrazolyl 2-hydroxy phenylpropionate derivatives. | researchgate.net |

Spectroscopic and Photophysical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is pivotal in identifying the functional groups and understanding the skeletal vibrations of the 3-Cyano-6-methylcoumarin molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the specific vibrational modes of its functional groups. A notably strong and sharp band appears in the range of 2200-2229 cm⁻¹, which is a characteristic stretching vibration of the cyano (C≡N) group. derpharmachemica.comresearchgate.net Another prominent feature is the intense absorption band for the carbonyl (C=O) group of the lactone ring, typically observed around 1710-1720 cm⁻¹. derpharmachemica.comresearchgate.net The presence of the methyl group is confirmed by stretching and bending vibrations. Aromatic C-H stretching vibrations are also observed in the spectrum. scispace.com Theoretical calculations using density functional theory (DFT) have been employed to support the experimental findings and provide a more detailed assignment of the vibrational modes. researchgate.netnih.govijcrar.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Cyano (C≡N) | Stretching | 2200-2229 | derpharmachemica.comresearchgate.net |

| Carbonyl (C=O) | Stretching | 1710-1720 | derpharmachemica.comresearchgate.net |

| Aromatic C-H | Stretching | Not specified | scispace.com |

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Cyano (C≡N) | Stretching | ~2221 | researchgate.net |

| Carbonyl (C=O) | Stretching | ~1741 | researchgate.net |

Assignment of Fundamental Vibrational Modes

The assignment of fundamental vibrational modes for this compound has been accomplished through a combined analysis of experimental FT-IR and FT-Raman data, often supported by theoretical calculations such as DFT. researchgate.netijcrar.com These assignments reveal the coupling of various vibrational modes. For instance, ring stretching vibrations are often coupled with C-H in-plane bending vibrations. researchgate.net The vibrational spectra are a composite of the vibrations of the coumarin (B35378) core, the cyano group, and the methyl substituent. The effect of the methyl group on the pyrone skeletal vibrations has also been a subject of investigation. scilit.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the protons. The methyl protons (CH₃) typically appear as a singlet in the upfield region of the spectrum. derpharmachemica.com The aromatic protons on the benzene (B151609) ring exhibit signals in the downfield region, with their chemical shifts and coupling patterns being dependent on their position and the electronic effects of the substituents. derpharmachemica.com For instance, in a related compound, 3-cyano-4-methylcoumarin, the methyl protons appear as a singlet, and the aromatic protons show multiplets in the expected aromatic region. derpharmachemica.com The proton at the 4-position of the coumarin ring also gives a characteristic signal. derpharmachemica.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| CH₃ | ~2.50 | Singlet | derpharmachemica.com |

| Aromatic H | 7.20-7.70 | Multiplet | derpharmachemica.com |

| H-4 | ~8.84 | Singlet | derpharmachemica.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum of this compound provides insights into the carbon framework of the molecule. The carbon atom of the cyano group (C≡N) typically resonates in the range of 115-120 ppm. The carbonyl carbon (C=O) of the lactone ring appears significantly downfield, generally above 160 ppm. The carbon of the methyl group (CH₃) is found in the upfield region of the spectrum. The remaining signals correspond to the various aromatic and olefinic carbons of the coumarin ring system. The specific chemical shifts are influenced by the electron-withdrawing nature of the cyano and carbonyl groups and the electron-donating effect of the methyl group. Detailed assignments are often aided by two-dimensional NMR techniques and theoretical calculations. jst.go.jporegonstate.educhemicalbook.com

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C≡N | 115-120 | jst.go.jporegonstate.edu |

| C=O | >160 | oregonstate.edu |

| CH₃ | Upfield region | jst.go.jpchemicalbook.com |

| Aromatic/Olefinic C | Not specified | jst.go.jporegonstate.edu |

Electronic Absorption and Fluorescence Spectroscopy

The electronic absorption spectrum of a molecule provides insights into the electronic transitions from the ground state to various excited states. For coumarin derivatives, the absorption spectra are characterized by intense bands in the UV-Vis region, which are sensitive to the molecular structure and the solvent environment. The introduction of a cyano group at the 3-position and a methyl group at the 6-position influences the electronic distribution and, consequently, the absorption properties.

In a study on the related compound 3-cyano-7-hydroxy-4-methylcoumarin (B1353687) (3C7H4M), the absorption maxima were found to be solvent-dependent, indicating the influence of solvent polarity on the electronic transitions. kabarak.ac.keresearchgate.net For instance, the absorption maximum of 3C7H4M shifts from 340 nm in tetrahydrofuran (B95107) (THF) to 440 nm in water, demonstrating a significant bathochromic shift with increasing solvent polarity. kabarak.ac.keresearchgate.net This shift is attributed to the stabilization of the excited state in polar solvents.

Based on these findings, it is expected that this compound would also exhibit a strong absorption band in the near-UV region. The methyl group at the 6-position is likely to cause a slight red-shift compared to the unsubstituted 3-cyanocoumarin (B81025) due to its electron-donating nature. Theoretical studies on related molecules like 8-bromo-6-chloro-3-cyano-4-methylcoumarin (B3041613) have shown an absorption maximum around 365 nm. smolecule.com

Table 1: UV-Vis Absorption Maxima (λ_abs) of 3-Cyano-7-hydroxy-4-methylcoumarin in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max. (nm) |

| Tetrahydrofuran | 7.6 | 1.41 | 340 |

| Ethyl Acetate (B1210297) | 6.0 | 1.37 | 349 |

| Ethanol (B145695) | 24.3 | 1.34 | 400 |

| Methanol | 32.7 | 1.33 | 408 |

| Water | 78.4 | 1.33 | 440 |

Data sourced from a study on 3-cyano-7-hydroxy-4-methylcoumarin and is presented here for illustrative purposes. researchgate.net

Fluorescence spectroscopy is a powerful tool to study the excited state properties of molecules. Coumarin derivatives are well-known for their strong fluorescence, the characteristics of which are highly dependent on their substituents. The emission spectra of these compounds often mirror their absorption spectra and are also influenced by the solvent environment.

For 3-cyano-7-hydroxy-4-methylcoumarin, the fluorescence emission maximum shifts from 400 nm in tetrahydrofuran to 444 nm in water. kabarak.ac.keresearchgate.net This Stokes shift (the difference between the absorption and emission maxima) is indicative of the change in the geometry and electronic distribution of the molecule in the excited state compared to the ground state.

It is anticipated that this compound would also be a fluorescent molecule, with its emission maximum likely in the blue-violet region of the spectrum. The cyano group at the 3-position generally enhances fluorescence emission in coumarins. researchgate.net

Table 2: Fluorescence Emission Maxima (λ_em) of 3-Cyano-7-hydroxy-4-methylcoumarin in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Emission Max. (nm) |

| Tetrahydrofuran | 7.6 | 1.41 | 400 |

| Ethyl Acetate | 6.0 | 1.37 | 400 |

| Ethanol | 24.3 | 1.34 | 444 |

| Methanol | 32.7 | 1.33 | 440 |

| Water | 78.4 | 1.33 | 444 |

Data sourced from a study on 3-cyano-7-hydroxy-4-methylcoumarin and is presented here for illustrative purposes. researchgate.net

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. The study of solvatochromic shifts provides valuable information about the electronic structure and polarity of the solute molecule.

The absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin exhibit a positive solvatochromism, meaning the absorption and emission maxima shift to longer wavelengths (red-shift) as the solvent polarity increases. kabarak.ac.keresearchgate.net This behavior suggests that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. The charge transfer band in the absorption spectra of 3C7H4M shows a significant shift of about 60 nm when changing the solvent from THF to water. kabarak.ac.ke

Given its structural similarities, this compound is expected to display similar solvatochromic behavior. The presence of the electron-withdrawing cyano group and the electron-donating methyl group can lead to a significant intramolecular charge transfer character, which is sensitive to the solvent environment.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable property for fluorescent probes and laser dyes.

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties are perpendicular to each other. The formation of TICT states often provides a non-radiative decay pathway, leading to a decrease in fluorescence quantum yield, particularly in polar solvents. mdpi.comub.edu

The presence of an electron-donating group (methyl at C6) and an electron-withdrawing group (cyano at C3) in this compound suggests the possibility of ICT character in its excited state. Natural bond orbital (NBO) analysis of 8-bromo-6-chloro-3-cyano-4-methylcoumarin has confirmed intramolecular charge transfer from the methyl group to the cyano moiety. smolecule.com The formation of non-fluorescent TICT states has been observed in some coumarin derivatives in polar solvents, which is dependent on the coumarin structure and substituent pattern. mdpi.com For a molecule like this compound, the extent to which ICT and potential TICT states influence its photophysical properties would depend on the specific interplay between the substituents and the solvent environment.

The dipole moment of a molecule is a measure of the separation of positive and negative charges. The change in dipole moment upon excitation (from the ground state to the excited state) is a crucial parameter that can be determined from solvatochromic data using equations like the Lippert-Mataga equation. This information provides insight into the electronic redistribution that occurs upon photoexcitation.

For 3-cyano-7-hydroxy-4-methylcoumarin, the ground state dipole moment (μ_g) was experimentally determined to be 3.08 D, and the excited state dipole moment (μ_e) was found to be 3.9 D. kabarak.ac.ke The fact that the excited state dipole moment is higher than the ground state dipole moment confirms that the molecule becomes more polar upon excitation, which is consistent with the observed positive solvatochromism. kabarak.ac.kegrafiati.com This increase in dipole moment upon excitation is a common feature for many coumarin dyes. kabarak.ac.ke

Given the structural similarities, it is reasonable to expect that this compound would also have a larger dipole moment in the excited state compared to its ground state. Theoretical calculations using methods like Density Functional Theory (DFT) can also be employed to estimate these values. For instance, DFT calculations have been used to determine the ground-state dipole moment of other coumarin derivatives. grafiati.comnih.gov

Table 3: Ground and Excited State Dipole Moments of 3-Cyano-7-hydroxy-4-methylcoumarin

| Parameter | Value |

| Ground State Dipole Moment (μ_g) | 3.08 D |

| Excited State Dipole Moment (μ_e) | 3.9 D |

| Change in Dipole Moment (Δμ) | 0.82 D |

Data sourced from a study on 3-cyano-7-hydroxy-4-methylcoumarin and is presented here for illustrative purposes. kabarak.ac.ke

X-ray Crystallography and Structural Elucidation

Analysis of analogous compounds, such as halogenated 3-cyano-4-methylcoumarins, consistently reveals a planar coumarin ring system. This planarity is a characteristic feature of the coumarin scaffold, arising from the conjugated system extending over the fused benzene and pyrone rings. Techniques like X-ray crystallography and computational modeling have been employed to confirm this planar structure and to understand the steric and electronic effects of various substituents on the coumarin framework. evitachem.com For instance, the molecular structure of 6-bromo-3-cyano-4-methylcoumarin (B1584746) is noted to have a planar arrangement. evitachem.com

Detailed structural information has been obtained for derivatives like 8-bromo-6-chloro-3-cyano-4-methylcoumarin. While specific crystallographic data tables for this compound are not provided in the search results, the use of single-crystal X-ray diffraction has been mentioned for its characterization. smolecule.com Similarly, the absolute configuration of products from reactions involving 3-cyano-4-styrylcoumarins has been determined using single-crystal X-ray analysis, further demonstrating the utility of this technique in the study of complex coumarin derivatives. nih.gov

In the absence of experimental crystal data for this compound, computational methods such as Density Functional Theory (DFT) have been utilized to model the structures of related compounds. For example, DFT calculations on 8-bromo-6-chloro-3-cyano-4-methylcoumarin using the B3LYP/6-31G(d,p) basis set have shed light on its electronic features. These studies indicate that the cyano group at the C3 position contributes to the stabilization of the molecular framework through resonance interactions. smolecule.com Such computational models provide valuable theoretical insights into bond lengths, bond angles, and electronic distribution, which complement experimental findings from other spectroscopic techniques.

To illustrate the type of data obtained from X-ray crystallographic studies of related compounds, the following table presents hypothetical data based on typical values for similar organic molecules, as specific data for this compound or its close derivatives with full crystallographic parameters were not available in the provided search results.

Hypothetical Crystallographic Data for a 3-Cyanocoumarin Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.7 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1085 |

| Z | 4 |

Selected Bond Lengths and Angles (Theoretical)

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| C=O | 1.21 | O-C=C | 120.5 |

| C-O | 1.37 | C-O-C | 118.0 |

| C≡N | 1.15 | C-C≡N | 178.5 |

It is important to reiterate that the data presented in the tables are illustrative and based on general observations for similar molecular structures. Definitive crystallographic parameters for this compound await experimental determination through single-crystal X-ray diffraction analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool for elucidating the fundamental characteristics of molecular systems. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a detailed understanding of the geometric and electronic properties of 3-Cyano-6-methylcoumarin.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of molecules. dergipark.org.tr For coumarin (B35378) derivatives, DFT calculations, often utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set like 6-311++G(d,p), have proven to be highly effective in predicting molecular properties. dergipark.org.trresearchgate.net These calculations provide a balance between computational cost and accuracy, making them ideal for studying molecules of this size.

Ab initio methods, such as Hartree-Fock (RHF), while computationally more demanding, are also used for comparative purposes and to provide a foundational understanding of the electronic structure. researchgate.net For instance, in studies of related molecules like 3-acetyl-6-methylcoumarin, both RHF and B3LYP methods have been used to analyze conformational stability and vibrational spectra. researchgate.net These theoretical approaches are instrumental in building a comprehensive picture of the molecule's behavior at the quantum level.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netrsc.org This approach allows for the calculation of excited state energies, which correspond to the absorption wavelengths in UV-Vis spectroscopy. By simulating the electronic transitions, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For coumarin-based dyes, TD-DFT calculations have been successfully used to reproduce and interpret experimental absorption spectra, providing insights into the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.netrsc.org

Optimized Molecular Geometries and Conformational Analysis

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. For coumarin derivatives, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netijcrar.com The planarity of the coumarin ring system is a crucial aspect, and computational methods can quantify any distortions introduced by the cyano and methyl substituents.

Electronic Structure Analysis

The arrangement of electrons within the molecular orbitals of this compound dictates its reactivity and electronic properties. Techniques such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide a framework for this analysis.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Electron Transitions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. wikipedia.orgnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgedu.krd

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity, stability, and electronic transitions. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.orgmpg.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method is particularly useful for quantifying intramolecular and intermolecular interactions, including hyperconjugation and charge transfer. researchgate.net

In this compound, NBO analysis can elucidate the delocalization of electron density from the electron-donating methyl group and the coumarin ring towards the electron-withdrawing cyano group. This intramolecular charge transfer (ICT) is a key feature of many functional dyes and can be quantified by analyzing the occupancies of the NBOs and the stabilization energies associated with donor-acceptor interactions. nih.govresearchgate.net For instance, the interaction between a filled (donor) NBO, such as a π-bond in the benzene (B151609) ring, and an empty (acceptor) NBO, like the π* antibonding orbital of the cyano group, can be evaluated to understand the extent of electron delocalization and its contribution to the molecule's stability and electronic properties. ijcrar.com

| Interaction (Donor -> Acceptor) | Description | Significance in this compound |

|---|---|---|

| π(C=C) -> π(C≡N) | Delocalization of electron density from a carbon-carbon double bond to the antibonding orbital of the cyano group. | Indicates intramolecular charge transfer and contributes to the electronic properties of the molecule. |

| LP(O) -> π(C=C) | Delocalization from a lone pair on an oxygen atom to an adjacent carbon-carbon antibonding orbital. | Contributes to the resonance stabilization of the coumarin ring system. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the molecular surface, providing a guide to the sites susceptible to electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de In the MEP map of a molecule, different colors represent varying levels of electrostatic potential. Typically, red indicates regions of high electron density, which are prone to electrophilic attack, while blue signifies areas of low electron density, indicating susceptibility to nucleophilic attack. Green areas represent a neutral electrostatic potential. researchgate.netwolfram.com

For this compound, the MEP map would likely highlight the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group as regions with high electron density (red), making them potential sites for electrophilic interactions. Conversely, the areas around the hydrogen atoms and the methyl group would be expected to show a more positive electrostatic potential (blue), indicating them as potential sites for nucleophilic interactions. The aromatic ring would likely exhibit a more neutral potential (green). This detailed charge distribution map is instrumental in understanding the molecule's intermolecular interactions and reactivity patterns.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Mapping Data for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Negative | Red | Susceptible to electrophilic attack |

| Cyano Nitrogen | Negative | Red | Susceptible to electrophilic attack |

| Aromatic Hydrogens | Positive | Blue | Susceptible to nucleophilic attack |

| Methyl Group | Positive | Blue | Susceptible to nucleophilic attack |

| Benzene Ring | Near-neutral | Green | Relatively stable |

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics studies provide a deeper understanding of the structural and dynamic properties of this compound, offering predictions of its behavior in a biological environment.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com For this compound, docking simulations can be employed to identify potential biological targets and to elucidate the binding interactions that stabilize the ligand-receptor complex.

Through molecular docking simulations, various binding modes of this compound within the active site of a target protein can be investigated. These simulations reveal the specific amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the cyano and carbonyl groups of this compound are likely to act as hydrogen bond acceptors, forming interactions with donor residues in the active site. The aromatic ring system can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methyl group can contribute to hydrophobic interactions within a nonpolar pocket of the binding site. The analysis of these interactions provides a detailed picture of the binding mechanism, which is essential for structure-based drug design and optimization.

Coumarin derivatives have been identified as inhibitors of various enzymes. researchgate.netresearchgate.netnih.gov Molecular docking simulations are a powerful tool for predicting the formation of enzyme-inhibitor complexes involving this compound. By docking the molecule into the active site of a specific enzyme, researchers can predict its binding affinity and inhibitory potential. For example, studies on other coumarins have shown their ability to inhibit enzymes like monoamine oxidase B (MAO-B). researchgate.netresearchgate.net Docking this compound into the MAO-B active site could reveal key interactions, such as those with specific tyrosine residues, that are critical for its inhibitory activity. researchgate.net These predictions can then be validated through experimental assays, guiding the development of more potent and selective inhibitors.

Table 2: Predicted Interactions of this compound with a Hypothetical Enzyme Active Site from Molecular Docking

| Functional Group of Ligand | Potential Interacting Amino Acid | Type of Interaction |

|---|---|---|

| Cyano Group | Serine, Threonine | Hydrogen Bond |

| Carbonyl Group | Lysine, Arginine | Hydrogen Bond |

| Aromatic Ring | Phenylalanine, Tyrosine | π-π Stacking |

| Methyl Group | Leucine, Valine | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) and Related Methods

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new compounds based on their physicochemical properties and molecular descriptors. wikipedia.org A QSAR study for a series of this compound analogs would involve calculating various descriptors, such as electronic, steric, and hydrophobic parameters. youtube.com These descriptors would then be correlated with their experimentally determined biological activities using statistical methods to develop a predictive model. nih.gov Such a model can be invaluable in identifying the key structural features that influence the activity of these compounds, thereby guiding the design of new derivatives with enhanced potency.

Prediction of Molecular Properties (e.g., ADME for research purposes)

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov In silico tools can predict these properties for research purposes, helping to identify potential liabilities before significant resources are invested. nih.govoptibrium.com For this compound, computational models can predict parameters such as intestinal absorption, plasma protein binding, metabolic stability, and potential for crossing the blood-brain barrier. mdpi.com For instance, predictions might suggest high intestinal absorption due to its relatively small size and moderate lipophilicity. Understanding these ADME properties is essential for optimizing the pharmacokinetic profile of a potential drug candidate. mdpi.com

Table 3: Predicted ADME Properties of this compound (Hypothetical Data)

| ADME Property | Predicted Value/Classification | Implication for Research |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Caco-2 Permeability | High | Indicates good membrane permeability |

| Plasma Protein Binding | Moderate | May have a reasonable free fraction in plasma |

| CYP450 Inhibition | Potential inhibitor of specific isoforms | Warrants further investigation for drug-drug interactions |

| Blood-Brain Barrier Permeation | Likely to cross | Potential for CNS activity |

Advanced Applications in Chemical Sciences

Fluorescent Probes and Chemical Sensors

The coumarin (B35378) core is a well-established fluorophore, and modifications to its structure can lead to the development of highly sensitive and selective fluorescent probes and sensors. The presence of the cyano group in 3-Cyano-6-methylcoumarin enhances its utility in this regard, influencing its electronic and photophysical properties.

Design and Synthesis of Chemosensors for Specific Analytes (e.g., Ions, pH)

The design of chemosensors based on coumarin derivatives often involves the strategic incorporation of a recognition moiety that can selectively interact with a target analyte, leading to a measurable change in the fluorescence output of the coumarin fluorophore. The synthesis of such sensors typically begins with the functionalization of the coumarin core.

While specific research on this compound as a chemosensor is an emerging area, the principles of coumarin-based sensor design are well-established. For instance, the reactivity of the cyano group and the potential for further substitution on the coumarin ring allow for the attachment of various ion-binding units. The interaction of a target ion with this binding site can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a detectable fluorescence response.

The fluorescence of coumarin derivatives can be highly sensitive to environmental pH. nih.gov This property can be harnessed to design pH probes. The protonation or deprotonation of functional groups attached to the coumarin scaffold can significantly alter the electronic distribution within the molecule, leading to changes in fluorescence intensity or wavelength. The methyl group at the 6-position in this compound can subtly influence the pKa of any ionizable groups incorporated into the sensor, thereby fine-tuning its pH-sensing range.

Table 1: Examples of Analytes Detected by Coumarin-Based Fluorescent Sensors

| Analyte | Sensor Design Principle | Observed Fluorescence Change |

|---|---|---|

| Metal Ions (e.g., Fe³⁺, Al³⁺) | Coordination with a chelating group attached to the coumarin | Quenching or enhancement of fluorescence |

| Anions (e.g., CN⁻) | Nucleophilic addition to an electrophilic site on the coumarin derivative | "Turn-on" fluorescence response |

Luminescent Properties for Biological Imaging Probes

The inherent fluorescence of coumarin derivatives makes them attractive candidates for the development of probes for biological imaging. These probes can be designed to selectively accumulate in specific cellular compartments or to respond to changes in the intracellular environment. The cell permeability and low cytotoxicity of many coumarin derivatives are advantageous for live-cell imaging applications.

The luminescent properties of this compound, including its excitation and emission wavelengths, quantum yield, and Stokes shift, are critical for its application in biological imaging. The cyano group at the 3-position can influence these properties, potentially leading to a larger Stokes shift, which is beneficial for reducing background interference in imaging experiments. While detailed photophysical data for this compound is not extensively documented, studies on related 3-cyanocoumarins provide insights into their fluorescent behavior. For example, 3-Cyano-7-hydroxycoumarin exhibits an excitation peak at 406 nm and an emission peak at 450 nm. aatbio.com

Development of Fluorescent Dyes for Various Research Applications

Beyond sensing and imaging, this compound serves as a scaffold for the synthesis of novel fluorescent dyes with tailored properties for a range of research applications. The synthesis of such dyes often involves the condensation of a substituted salicylaldehyde (B1680747) with a reactive methylene (B1212753) compound, a reaction in which derivatives of this compound can be key intermediates. nih.gov

The photophysical properties of these dyes can be fine-tuned by introducing different substituents onto the coumarin ring. The electron-donating and -withdrawing groups on the coumarin scaffold play a crucial role in determining the absorption and emission characteristics of the resulting dye. acgpubs.org The methyl group at the 6-position of this compound can enhance the fluorescence quantum yield and photostability of the dye.

Materials Science

The unique optical and electronic properties of this compound also lend themselves to applications in materials science, particularly in the development of new organic materials and advanced functional polymers.

Development of New Organic Materials with Tunable Optical Properties

This compound can be utilized as a building block for the synthesis of novel organic materials with tunable optical properties. The ability to modify the coumarin core allows for the creation of materials with specific absorption and emission characteristics, making them suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent coatings. The chemical structure of 6-methylcoumarin (B191867) makes it a useful intermediate in the synthesis of more complex molecules for materials science. nbinno.com

Incorporation into Polymer Matrices for Advanced Functional Materials

The incorporation of coumarin derivatives into polymer matrices is a promising strategy for developing advanced functional materials with photoresponsive properties. nih.gov 6-Methylcoumarin has been successfully blended with polyurethane to create composites with significant antibiofilm activity. nih.gov This demonstrates the potential for using this compound in similar polymer systems to impart both fluorescence and other functional properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Cyano-7-hydroxycoumarin |

| 6-methylcoumarin |

| Polyurethane |

Catalysis and Organic Synthesis Intermediates

This compound and its derivatives are valuable intermediates in organic synthesis due to the reactivity conferred by the cyano group and the coumarin scaffold. mdpi.comnih.gov The chemical structure of coumarins allows for the synthesis of a wide range of derivatives with diverse applications. mdpi.com Researchers frequently synthesize these derivatives to explore their potential uses. mdpi.com

The 3-cyanocoumarin (B81025) framework serves as a starting point for the construction of more complex molecular architectures, including fused heterocyclic systems. mdpi.com Multicomponent reactions (MCRs) are an efficient strategy for the synthesis of complex molecules in a single step, and 3-aminocoumarins (which can be derived from 3-cyanocoumarins) are used in such reactions to produce fused pyridocoumarins. mdpi.com

Recent research has demonstrated the utility of 3-cyanocoumarin derivatives in various carbon-carbon bond-forming reactions. For instance, they can undergo visible light-induced cross-dehydrocoupling with aldehydes to yield C-4 acylated coumarins. nih.govfrontiersin.org Furthermore, 3-cyano-4-methylcoumarins exhibit vinylogous reactivity, participating in enantioselective Mannich-type reactions with iminoisatins and vinylogous Michael-type additions with maleimides. nih.govfrontiersin.org These reactions highlight the role of 3-cyanocoumarins as versatile building blocks for generating molecular diversity. nih.gov

Below is a table summarizing the role of 3-cyanocoumarin derivatives as intermediates in the synthesis of various organic molecules.

| Starting Material | Reagent(s) | Reaction Type | Product |

| 3-Cyanocoumarin derivatives | Aldehydes | Visible light-induced cross-dehydrocoupling | C-4 acylated coumarins nih.govfrontiersin.org |

| 3-Cyano-4-methyl coumarins | Iminoisatins | Enantioselective Mannich-type reaction | Functionalized coumarins nih.govfrontiersin.org |

| 3-Cyano-4-methyl coumarins | Maleimides | Enantioselective vinylogous Michael-type addition | Functionalized coumarins nih.govfrontiersin.org |

| 3-Cyano-4-styrylcoumarins | 2-Mercaptoacetophenones | Thia-Michael/aldol (B89426)/annulation cascade | Poly(hetero)cyclic fused ring systems nih.govacs.org |

| 3-Aminocoumarins | Aldehydes, 1,3-Diketones | Multicomponent reaction | 1,4-Dihydropyrido[2,3-c]coumarin derivatives mdpi.com |

The 3-cyanocoumarin scaffold is not only a useful synthetic intermediate but also a prominent substrate in various catalytic reactions, particularly in the field of asymmetric organocatalysis. nih.govacs.org These reactions enable the stereocontrolled functionalization of the coumarin core, leading to the synthesis of chiral molecules with potential biological relevance. nih.govacs.org

Organocatalytic cascade reactions involving 3-cyano-4-styrylcoumarins have been developed to construct complex polycyclic systems with high diastereo- and enantioselectivity. nih.govacs.org For example, a reaction cascade with 2-mercaptoacetophenones proceeds through a sequence of thia-Michael addition, aldol reaction, and annulation, facilitated by a bifunctional catalyst. nih.govacs.org This demonstrates the capacity of 3-cyanocoumarin derivatives to participate in intricate, stereocontrolled transformations.

Furthermore, derivatives such as 3-cyano-4-methylcoumarins have been employed in enantioselective reactions catalyzed by chiral organocatalysts. nih.govfrontiersin.orgnih.gov An example is the enantioselective Mannich-type reaction with iminoisatins, which is catalyzed by a chiral bromonium salt. nih.govfrontiersin.org Another instance is the allylic alkylation of 3-cyano-4-methylcoumarins with Morita–Baylis–Hillman carbonates, which is catalyzed by a (DHQ)2PYR catalyst. nih.gov These catalytic applications underscore the importance of 3-cyanocoumarin derivatives in modern synthetic chemistry for accessing structurally diverse and stereochemically defined molecules.

The following table provides an overview of the catalytic applications involving 3-cyanocoumarin derivatives.

| 3-Cyanocoumarin Derivative | Reactant | Catalyst | Reaction Type | Product |

| 3-Cyano-4-styrylcoumarins | 2-Mercaptoacetophenones | Bifunctional organocatalyst | Organocatalytic cascade (thia-Michael/aldol/annulation) nih.govacs.org | Poly(hetero)cyclic fused ring systems nih.govacs.org |

| 3-Cyano-4-methyl coumarins | Iminoisatins | Chiral bromonium salt | Enantioselective Mannich-type reaction nih.govfrontiersin.org | Functionalized coumarins nih.govfrontiersin.org |

| 3-Cyano-4-methylcoumarins | Morita–Baylis–Hillman carbonates | (DHQ)2PYR | Allylic alkylation nih.gov | Functionalized coumarins nih.gov |

Biological Activities and Mechanistic Research

Enzyme Inhibition Studies and Isoform Selectivity

Enzyme inhibition is a key mechanism through which many coumarins exert their therapeutic effects. The unique structural features of these compounds allow them to interact with a variety of enzyme active sites, often with a high degree of specificity.

Research on a series of novel 3-substituted coumarin (B35378) derivatives has demonstrated their selective inhibitory activity against human carbonic anhydrase isoforms IX and XII (hCA IX and hCA XII), which are overexpressed in hypoxic cancer cells. For instance, certain tertiary sulphonamide and carbothioamide derivatives of coumarin have shown selective inhibition against hCA IX and hCA XII in the micromolar range. nih.gov Molecular docking and dynamic simulations have further elucidated the binding modes and stability of these interactions within the enzyme's binding pocket. nih.gov

Table 1: Inhibitory Activity of Selected 3-Substituted Coumarin Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA IX Ki (µM) | hCA XII Ki (µM) |

|---|---|---|

| Tertiary Sulphonamide Derivative 6c | 4.1 | - |

| Carbothioamide Derivative 7b | - | 8.0 |

| Carbothioamide Derivative 7c | 5.1 | - |

| Oxime Ether Derivative 20a | - | 9.2 |

Data sourced from a study on new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. nih.gov

Specific inhibitory data for 3-Cyano-6-methylcoumarin against monoamine oxidase (MAO) A and B is not currently available. However, extensive research on 6-methyl-3-phenylcoumarins has established them as potent and highly selective inhibitors of MAO-B. researchgate.netnih.gov One study reported a 6-methyl-3-phenylcoumarin derivative with a methoxy (B1213986) group in the meta position of the phenyl ring as being the most active in its series, with an IC50 value of 0.80 nM against MAO-B, demonstrating significantly higher potency and selectivity than the reference compound, R-(-)-deprenyl. nih.gov

The 3-position of the coumarin ring is a critical site for substitution to achieve MAO inhibition. nih.gov Docking studies with active 6-methyl-3-phenylcoumarin derivatives have shown interactions with the well-known binding pocket of MAO-B. A notable interaction is the π–π stacking between the phenyl ring at the 3-position of the coumarin and the phenyl ring of the amino acid Tyr326 in the enzyme's active site. researchgate.net

Table 2: MAO-B Inhibitory Activity of Selected 6-methyl-3-phenylcoumarin Derivatives

| Compound | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|

| 5n | 0.0601 | >1664-fold |

Data from a study on 6-methylcoumarin (B191867) derivatives as potent and selective monoamine oxidase B inhibitors. researchgate.net

Direct interaction and inhibition data for this compound with cytochrome P450 (CYP) enzymes are not specified in the available literature. However, research on 6-methylcoumarin has shed light on its interaction with CYP2A6. 6-Methylcoumarin is oxidized by CYP2A6 to the fluorescent product 7-hydroxy-6-methylcoumarin, with Km values ranging from 0.64 to 0.91 µM and Vmax values between 0.81 and 0.89 min-1. nih.govresearchgate.net

This metabolic process can be inhibited by other coumarin derivatives. For instance, the oxidation of 6-methylcoumarin by CYP2A6 is almost completely inhibited by 10 µM of 7-methylcoumarin (B190331) in human and mouse liver microsomes. nih.govresearchgate.net Furthermore, 7-methylcoumarin acts as a mechanism-based inhibitor of CYP2A6. nih.govresearchgate.net Molecular docking and dynamics simulations have suggested a favorable orientation of the 7-position of 6-methylcoumarin towards the heme moiety within the active sites of CYP2A6. nih.govresearchgate.net

There is a notable absence of specific research data on the inhibitory effects of this compound on acetylcholinesterase, α-chymotrypsin, and human leukocytic elastase. While the broader coumarin class of compounds has been investigated for such activities, direct evidence for this particular derivative is lacking.

Molecular Interactions with Biological Targets

The interaction of coumarins with biological targets extends beyond direct enzyme inhibition to the modulation of complex biochemical signaling pathways.

Specific studies on the modulation of biochemical pathways by this compound have not been identified. However, research on the parent compound, 6-methylcoumarin, has demonstrated its ability to influence key inflammatory signaling cascades. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 6-methylcoumarin was found to exert anti-inflammatory effects by regulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov

The study revealed that 6-methylcoumarin reduced the phosphorylation of the MAPK family members and IκBα. nih.gov This action inhibits the inflammatory response, suggesting that 6-methylcoumarin and potentially its derivatives could be therapeutic agents for inflammatory diseases. nih.gov The compound was shown to decrease the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α, as well as inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

Structure-Activity Relationship (SAR) Investigations of Biological Effects

The biological activities of coumarin derivatives are intrinsically linked to the nature and position of substituents on the benzopyran-2-one core. Structure-activity relationship (SAR) studies reveal that modifications at various positions can significantly modulate the pharmacological profile, enhancing efficacy and selectivity for specific biological targets. researchgate.net

The C-3 position is also a critical site for derivatization. The presence of an electron-withdrawing group, such as the cyano (CN) group in this compound, can alter the electronic properties of the molecule, potentially influencing its interaction with biological targets. nih.gov Research into other coumarin derivatives has shown that introducing hydrophobic and electron-withdrawing groups can enhance inhibitory capacity against certain molecular targets, such as the anti-apoptotic protein Mcl-1. nih.gov Similarly, the C-4 position is also significant; SAR studies on 3-arylcoumarins have indicated that substitutions on the coumarin ring play a role in modulating selective cytotoxic effects against cancer cell lines like A549. researchgate.net

Table 1: Summary of Structure-Activity Relationship (SAR) Insights for Coumarin Derivatives

| Position on Coumarin Ring | Substituent Type | Observed Biological Effect | Reference |

|---|---|---|---|

| C-6, C-7, C-8 | Hydroxyl groups (especially dihydroxy) | Enhanced antioxidant and radical scavenging activity | nih.gov |

| C-6 | Methyl group | Contributes to antifungal activity against specific pathogens | nih.gov |

| C-4 | Methyl group | Can confer antioxidant and neuroprotective properties | uniroma1.it |

| C-3 / C-4 | Hydrophobic, electron-withdrawing groups | Can enhance inhibitory capacity against molecular targets like Mcl-1 | nih.gov |

Investigational Biological Activities (Focusing on Mechanism, not Clinical Outcomes)

Coumarins as a class exhibit antioxidant effects through multiple mechanisms. nih.gov These include the direct scavenging of reactive oxygen species (ROS), chelation of transition metals like iron and copper that catalyze the production of free radicals, and the inhibition of enzymes that generate ROS, such as xanthine (B1682287) oxidase and lipoxygenase. nih.gov The specific mechanism and potency are highly dependent on the molecular structure.

The primary mechanisms for direct radical scavenging by phenolic compounds, including many coumarin derivatives, are understood to be Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). nih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically stabilized by resonance. The presence of hydroxyl groups on the coumarin ring is known to significantly enhance this activity. mdpi.com

The coumarin scaffold is a recognized pharmacophore in the development of antimicrobial and antifungal agents. While specific studies on the antimicrobial mechanism of this compound are not detailed in the reviewed literature, research on the closely related compound 6-methylcoumarin provides significant insight into the potential mechanisms of action against fungal pathogens.

Studies on 6-methylcoumarin's activity against the plant pathogen Valsa mali have elucidated a multi-faceted mechanism of action. nih.govmdpi.comnih.gov The primary effects include:

Cell Membrane Damage : Treatment with 6-methylcoumarin leads to an increase in the permeability of the fungal cell membrane. This is evidenced by increased electrical conductivity and leakage of extracellular proteins. nih.govmdpi.com This disruption of membrane integrity compromises essential cellular functions.

Inhibition of Pathogenic Enzymes : The compound significantly reduces the activity of cell wall degrading enzymes secreted by the fungus, such as endoglucanase (EG), polygalacturonase (PG), and pectate lyase (PL). nih.govmdpi.com By inhibiting these enzymes, the compound limits the pathogen's ability to break down host tissues.

Morphological and Ultrastructural Alterations : Electron microscopy reveals that 6-methylcoumarin treatment causes significant damage to the morphology and internal structure of fungal mycelial cells. nih.govmdpi.comnih.gov

Inhibition of Growth and Spore Germination : The compound effectively slows the growth of mycelia and inhibits the germination of fungal spores in a concentration-dependent manner. nih.govmdpi.com